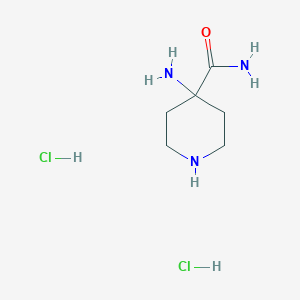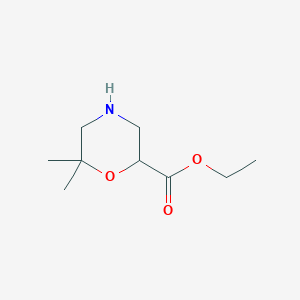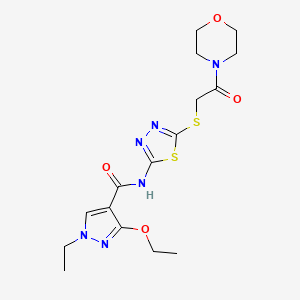
Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ethyl 4-OTB, and it is a synthetic compound that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate, due to its complex structure, has been a subject of interest in the synthesis of new compounds with potential antimicrobial activities. For instance, derivatives synthesized from related quinazoline compounds have shown significant antibacterial and antifungal activities against a variety of pathogens, indicating the potential of this compound derivatives in antimicrobial research (Desai, Shihora, & Moradia, 2007).
Catalytic Applications
In the realm of catalysis, compounds with a structure similar to this compound have been utilized in developing methods for cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp2 C–H bonds with alkenes. This showcases the compound's relevance in facilitating novel approaches to organic synthesis, potentially leading to more efficient and selective catalytic processes (Grigorjeva & Daugulis, 2014).
Anticancer Research
The structural framework of this compound serves as a foundation for synthesizing compounds with potential anticancer properties. Research efforts have led to the development of novel derivatives that exhibit promising anticancer activity against various cancer cell lines, suggesting the utility of such compounds in anticancer drug development. Specifically, novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were synthesized and evaluated for their potential as anticancer agents, highlighting the importance of this chemical structure in medicinal chemistry (Facchinetti et al., 2015).
Corrosion Inhibition
Derivatives based on the this compound structure have been explored as corrosion inhibitors for metals in acidic environments. This application is critical in industrial settings where corrosion resistance is paramount for the longevity and reliability of metal components. Studies have demonstrated the efficacy of such compounds in protecting carbon steel against corrosion, thereby contributing to the development of more effective corrosion inhibitors (Faydy et al., 2019).
properties
IUPAC Name |
ethyl 4-oxo-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(20)8-7-13(18)16-11-4-5-12-10(9-11)3-6-14(19)17-12/h4-5,9H,2-3,6-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLQNCUDZWNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)




![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)
